1-(2-methoxyethyl)-4-nitrosopiperazine
Description
1-(2-Methoxyethyl)-4-nitrosopiperazine is a piperazine derivative characterized by a nitroso (-N=O) group at the 4-position and a 2-methoxyethyl substituent at the 1-position. The nitroso group introduces redox activity and may influence binding affinity to biological targets, while the 2-methoxyethyl moiety enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
CAS No. |
2703780-65-6 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(2-methoxyethyl)piperazine. This can be achieved by reacting 1-(2-methoxyethyl)piperazine with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the potentially hazardous nitrosating agents.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-4-nitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also undergo metabolic activation to form reactive intermediates that can interact with cellular targets.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 3-methoxyphenyl) enhance π-π stacking in receptor binding but reduce solubility compared to aliphatic 2-methoxyethyl .
- Nitroso vs. Nitro Groups: The nitroso group (-N=O) is redox-active and may act as a nitric oxide (NO) donor, whereas nitro (-NO₂) groups are electron-withdrawing and stabilize negative charges in enzymatic pockets .
Pharmacological Activity
- 1-Cyclopentyl-4-nitrosopiperazine : Exhibits analgesic properties in preclinical models, likely due to µ-opioid receptor modulation .
- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) : A structurally distinct piperazine derivative with potent opioid activity but high toxicity, highlighting the safety challenges of bulky substituents .
Activity Trends :
- Smaller substituents (e.g., methoxyethyl) improve metabolic stability but may reduce target affinity.
- Nitroso derivatives show promise in NO-mediated pathways (e.g., vasodilation) but require careful toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
